Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate
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Overview
Description
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate is an organic compound with a complex structure that includes a sulfanylidenepentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable ester with a thiol compound under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the sulfanylidenepentanoate structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepentanoate moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanylidenepentanoate moiety may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and modulating their function.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methyl-aminorex
Comparison: Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate is unique due to its sulfanylidenepentanoate structure, which imparts distinct chemical properties compared to similar compounds
Properties
CAS No. |
820244-31-3 |
---|---|
Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
methyl 4-methyl-5-(N-methylanilino)-5-sulfanylidenepentanoate |
InChI |
InChI=1S/C14H19NO2S/c1-11(9-10-13(16)17-3)14(18)15(2)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
DLXJIKGGYNFMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C(=S)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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